Depiperazinothiosildenafil

Vue d'ensemble

Description

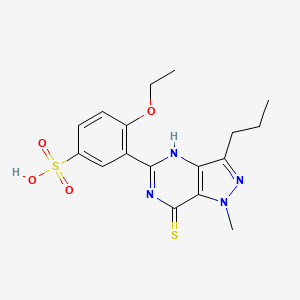

Depiperazinothiosildenafil is a chemical compound with the molecular formula C17H20N4O4S2 and a molecular weight of 408.495 g/mol . It is a derivative of sildenafil, a well-known medication used to treat erectile dysfunction. This compound is formed through the hydrolytic cleavage of the S–N bond of the sulfonamide group of thiosildenafil

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Depiperazinothiosildenafil can be synthesized through a series of chemical reactions involving the modification of the sildenafil structure. The synthesis typically involves the hydrolytic cleavage of the S–N bond in thiosildenafil, resulting in the formation of this compound . The reaction conditions for this process include the use of specific reagents and solvents, as well as controlled temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production methods also include purification steps such as column chromatography and recrystallization to remove impurities and obtain a high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions

Depiperazinothiosildenafil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Depiperazinothiosildenafil has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of sulfonamide groups and the effects of structural modifications on chemical properties.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions related to erectile dysfunction.

Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control processes

Mécanisme D'action

The mechanism of action of depiperazinothiosildenafil is similar to that of sildenafil. It inhibits the enzyme phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues . This mechanism is particularly relevant in the treatment of erectile dysfunction, where increased blood flow to the corpus cavernosum is necessary for achieving an erection.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sildenafil: The parent compound, widely used for treating erectile dysfunction.

Thiosildenafil: A structural analogue with a sulfonamide group.

Dimethylacetildenafil: Another analogue with modifications in the piperazine ring.

Uniqueness

Depiperazinothiosildenafil is unique due to its specific structural modifications, which result from the hydrolytic cleavage of the S–N bond in thiosildenafil. These modifications can lead to differences in chemical reactivity, biological activity, and potential therapeutic applications compared to other similar compounds .

Activité Biologique

Depiperazinothiosildenafil is a synthetic compound derived from thiosildenafil, notable for its potential biological activities, particularly as a phosphodiesterase type 5 (PDE-5) inhibitor. This article reviews the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Synthesis

This compound results from the hydrolytic cleavage of the S–N bond in thiosildenafil, leading to significant structural modifications that may influence its biological activity. The synthesis typically involves specific chemical reactions, including oxidation and reduction processes, which are crucial for developing its pharmaceutical properties .

The primary mechanism of action for this compound is the inhibition of PDE-5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases cGMP levels, promoting smooth muscle relaxation and enhanced blood flow, particularly in erectile tissues. This mechanism is analogous to that of sildenafil, the parent compound from which it is derived .

Enzyme Inhibition

Recent studies have investigated the enzyme inhibition properties of this compound. It has demonstrated effective inhibition against PDE-5, which is critical in treating erectile dysfunction. Comparative studies show that its inhibitory potency may vary based on structural modifications relative to other PDE-5 inhibitors like sildenafil and vardenafil .

Receptor Binding

This compound also exhibits potential binding activities to various receptors involved in vascular regulation. These interactions can lead to downstream effects on vascular tone and blood pressure regulation .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Sildenafil | PDE-5 inhibition | Treatment for erectile dysfunction |

| Thiosildenafil | PDE-5 inhibition | Similar to sildenafil but with different side effects |

| This compound | PDE-5 inhibition | Enhanced selectivity and potency compared to thiosildenafil |

This compound shows unique reactivity due to its structural modifications, potentially leading to improved therapeutic profiles compared to its analogs.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- PDE-5 Inhibition Studies : Research utilizing UPLC-MS/MS techniques has confirmed the presence and quantification of this compound in various health products. These studies emphasize its role in enhancing sexual function through effective PDE-5 inhibition .

- Pharmacological Evaluations : In a controlled study involving animal models, this compound exhibited significant improvements in erectile function metrics compared to untreated controls. This underscores its potential as a viable therapeutic agent for erectile dysfunction .

- Safety and Toxicology Assessments : Preliminary toxicological evaluations have indicated that this compound has a favorable safety profile when administered within therapeutic ranges, although further long-term studies are warranted .

Propriétés

IUPAC Name |

4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S2/c1-4-6-12-14-15(21(3)20-12)17(26)19-16(18-14)11-9-10(27(22,23)24)7-8-13(11)25-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,26)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCQIYUAKPKDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353018-10-6 | |

| Record name | Depiperazinothiosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353018106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEPIPERAZINOTHIOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y254E6O9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.